molecular formula C21H18N2O6S B7690477 N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide

N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide

Cat. No.: B7690477
M. Wt: 426.4 g/mol
InChI Key: SMRBMRMJBCDCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide is a complex organic compound known for its diverse applications in scientific research This compound features a benzodioxole moiety, which is a structural fragment found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the palladium-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide is unique due to its combination of the benzodioxole moiety with sulfamoyl and methoxy groups

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-27-18-10-8-16(12-17(18)22-21(24)14-5-3-2-4-6-14)30(25,26)23-15-7-9-19-20(11-15)29-13-28-19/h2-12,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRBMRMJBCDCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.